molecular formula C7H14ClNO3 B6222908 2-(aminomethyl)oxane-4-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2758002-09-2

2-(aminomethyl)oxane-4-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B6222908
CAS RN: 2758002-09-2
M. Wt: 195.6
InChI Key:
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Description

2-(Aminomethyl)oxane-4-carboxylic acid hydrochloride, Mixture of diastereomers (2-AMOC HCl) is an organic compound used in a variety of laboratory experiments. This compound is a mixture of two diastereomers, which are stereoisomers that have different configurations at two or more stereocenters. This compound is widely used in organic chemistry, due to its simple structure and versatile reactivity. It is also used in a variety of other scientific applications, such as in pharmaceuticals and biochemistry.

Scientific Research Applications

2-AMOC HCl is used in a variety of scientific research applications. It is used in organic synthesis, as a reagent for the preparation of amides, and in the synthesis of heterocycles. It is also used in pharmaceutical research, as a starting material for the synthesis of drugs and other pharmaceuticals. In addition, it is used in biochemistry, as a reagent for the preparation of peptides and proteins.

Mechanism of Action

The mechanism of action of 2-AMOC HCl is not fully understood. However, it is believed to undergo an SN2 reaction, which involves the nucleophilic attack of an alkyl halide on an amine. The resulting product is a mixture of two diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-AMOC HCl are not well understood. However, it is believed to be non-toxic and non-irritating, and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-AMOC HCl has several advantages for lab experiments. It is a low-cost and readily available reagent, and is easy to work with. Furthermore, it has a wide range of applications in organic synthesis and biochemistry. However, it is important to note that it is a mixture of two diastereomers, and the product of the reaction is not always predictable.

Future Directions

There are several potential future directions for research on 2-AMOC HCl. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its use in organic synthesis and biochemistry, as well as its potential applications in pharmaceuticals. Finally, further research could be conducted into the development of new and improved synthetic methods for the production of this compound.

Synthesis Methods

2-AMOC HCl is synthesized by a method known as “alkylation”. This involves the reaction of an alkyl halide with an amine, in the presence of a strong base. The reaction is typically carried out in a non-polar solvent, such as dichloromethane or ethyl acetate. The reaction proceeds via an SN2 reaction, and the resulting product is a mixture of two diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)oxane-4-carboxylic acid hydrochloride involves the reaction of 2-(chloromethyl)oxane-4-carboxylic acid with ammonia followed by hydrochloric acid treatment to obtain a mixture of diastereomers.", "Starting Materials": [ "2-(chloromethyl)oxane-4-carboxylic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add ammonia to a solution of 2-(chloromethyl)oxane-4-carboxylic acid in a suitable solvent such as ethanol or water.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow the reaction to proceed.", "Add hydrochloric acid to the reaction mixture to obtain a mixture of diastereomers of 2-(aminomethyl)oxane-4-carboxylic acid hydrochloride.", "Isolate the product by suitable methods such as filtration or crystallization." ] }

CAS RN

2758002-09-2

Product Name

2-(aminomethyl)oxane-4-carboxylic acid hydrochloride, Mixture of diastereomers

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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